

# Physical and chemical characteristics of 2,6-Dichloro-4-hydroxybenzaldehyde

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## Compound of Interest

Compound Name:	2,6-Dichloro-4-hydroxybenzaldehyde
Cat. No.:	B1297564

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An In-Depth Technical Guide to **2,6-Dichloro-4-hydroxybenzaldehyde**

## Introduction and Strategic Significance

**2,6-Dichloro-4-hydroxybenzaldehyde** is a halogenated aromatic aldehyde of significant interest to the scientific community, particularly those in medicinal chemistry and synthetic organic chemistry. Its unique electronic and steric properties, conferred by the two ortho-chloro substituents flanking the aldehyde and the para-hydroxyl group, make it a valuable and versatile building block. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the aldehyde carbonyl carbon and influences the acidity of the phenolic hydroxyl group. This guide provides a comprehensive overview of its physicochemical characteristics, synthesis, reactivity, and safe handling protocols, designed for researchers, scientists, and drug development professionals.

## Physicochemical and Spectroscopic Profile

The fundamental properties of **2,6-Dichloro-4-hydroxybenzaldehyde** are summarized below. This data is crucial for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.

## Core Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>4</sub> Cl <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	191.01 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	60964-09-2	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Crystalline solid	
Melting Point	227-229 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	295.8 ± 35.0 °C at 760 mmHg	<a href="#">[1]</a> <a href="#">[2]</a>
Density	1.5 ± 0.1 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[2]</a>
Water Solubility	Insoluble	<a href="#">[2]</a> <a href="#">[4]</a>
LogP (Octanol/Water)	2.511 - 3.43	<a href="#">[1]</a> <a href="#">[5]</a>
Exact Mass	189.958832 u	<a href="#">[1]</a> <a href="#">[2]</a>

## Spectroscopic Signature Analysis

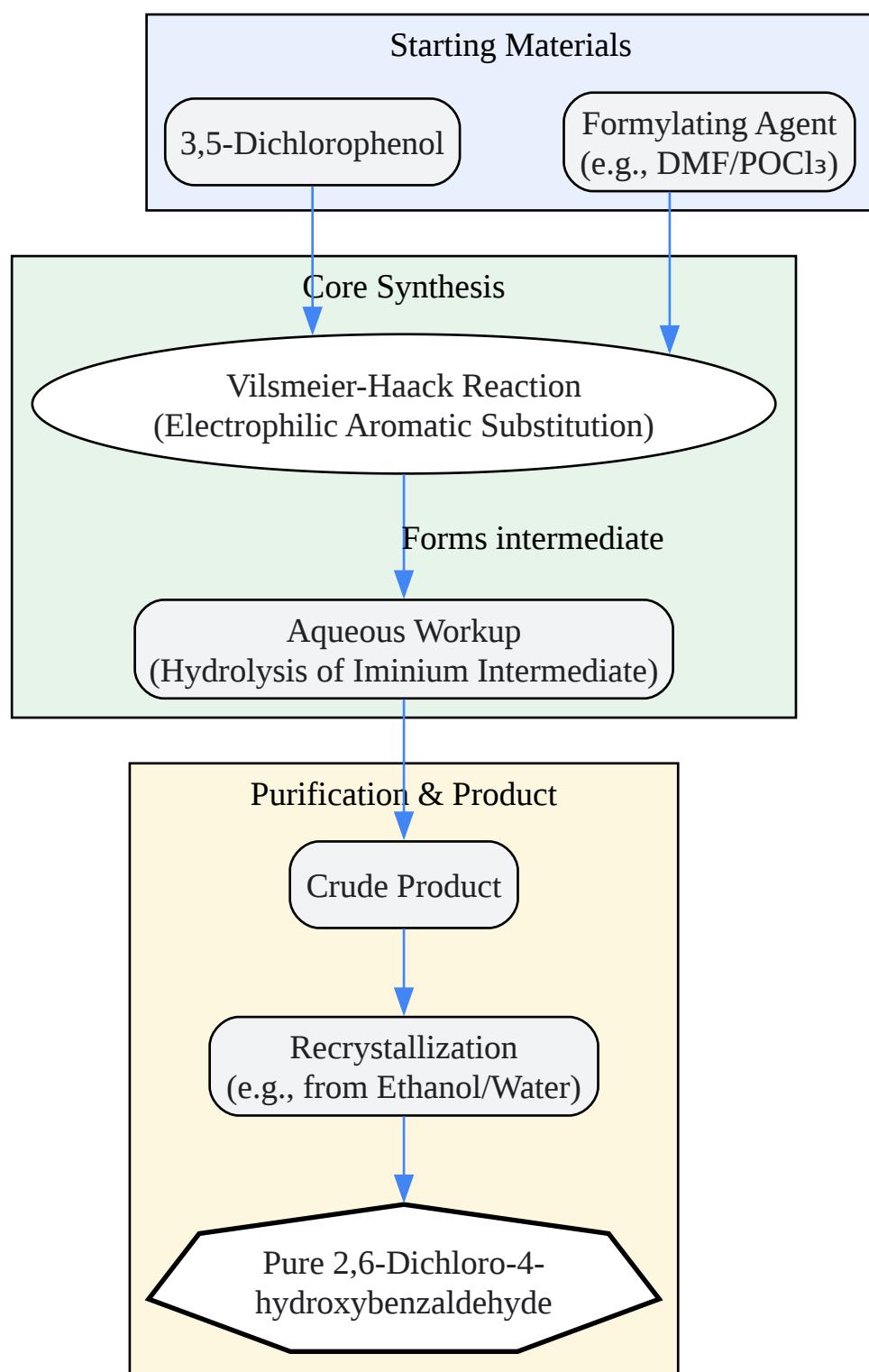
Understanding the spectroscopic profile is essential for reaction monitoring and structural confirmation.

- <sup>1</sup>H NMR (Proton NMR): In a typical deuterated solvent like DMSO-d<sub>6</sub>, the spectrum is expected to be relatively simple.
  - A singlet for the aldehydic proton (-CHO) would appear significantly downfield, typically in the δ 9.5-10.5 ppm range, due to the deshielding effect of the carbonyl group[6].
  - The two equivalent aromatic protons on the ring would appear as a singlet in the δ 7.0-8.0 ppm range.
  - The phenolic hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.
- <sup>13</sup>C NMR (Carbon NMR): The carbon spectrum provides insight into the carbon framework.
  - The aldehydic carbonyl carbon is the most deshielded, appearing around δ 190 ppm[7].

- The aromatic carbons would appear in the typical  $\delta$  110-160 ppm region. The carbon bearing the hydroxyl group (C4) would be shifted downfield, while the carbons bearing the chlorine atoms (C2, C6) would also be significantly affected.
- IR (Infrared) Spectroscopy: IR spectroscopy is key for identifying functional groups.
  - A broad absorption band is expected in the 3100-3400  $\text{cm}^{-1}$  region, characteristic of the O-H stretching vibration of the phenolic group[6][8].
  - A strong, sharp peak around 1670-1700  $\text{cm}^{-1}$  corresponds to the C=O stretching of the aromatic aldehyde[6][8].
  - C=C stretching vibrations for the aromatic ring are expected in the 1450-1600  $\text{cm}^{-1}$  range[6].
  - C-Cl stretching vibrations will appear in the fingerprint region, typically below 800  $\text{cm}^{-1}$ .

## Synthesis and Purification Workflow

The synthesis of **2,6-Dichloro-4-hydroxybenzaldehyde** typically involves the formylation of 3,5-dichlorophenol. The Gattermann or Vilsmeier-Haack reactions are common methods for introducing an aldehyde group onto an activated aromatic ring.



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Caption: Vilsmeier-Haack synthesis workflow for **2,6-Dichloro-4-hydroxybenzaldehyde**.

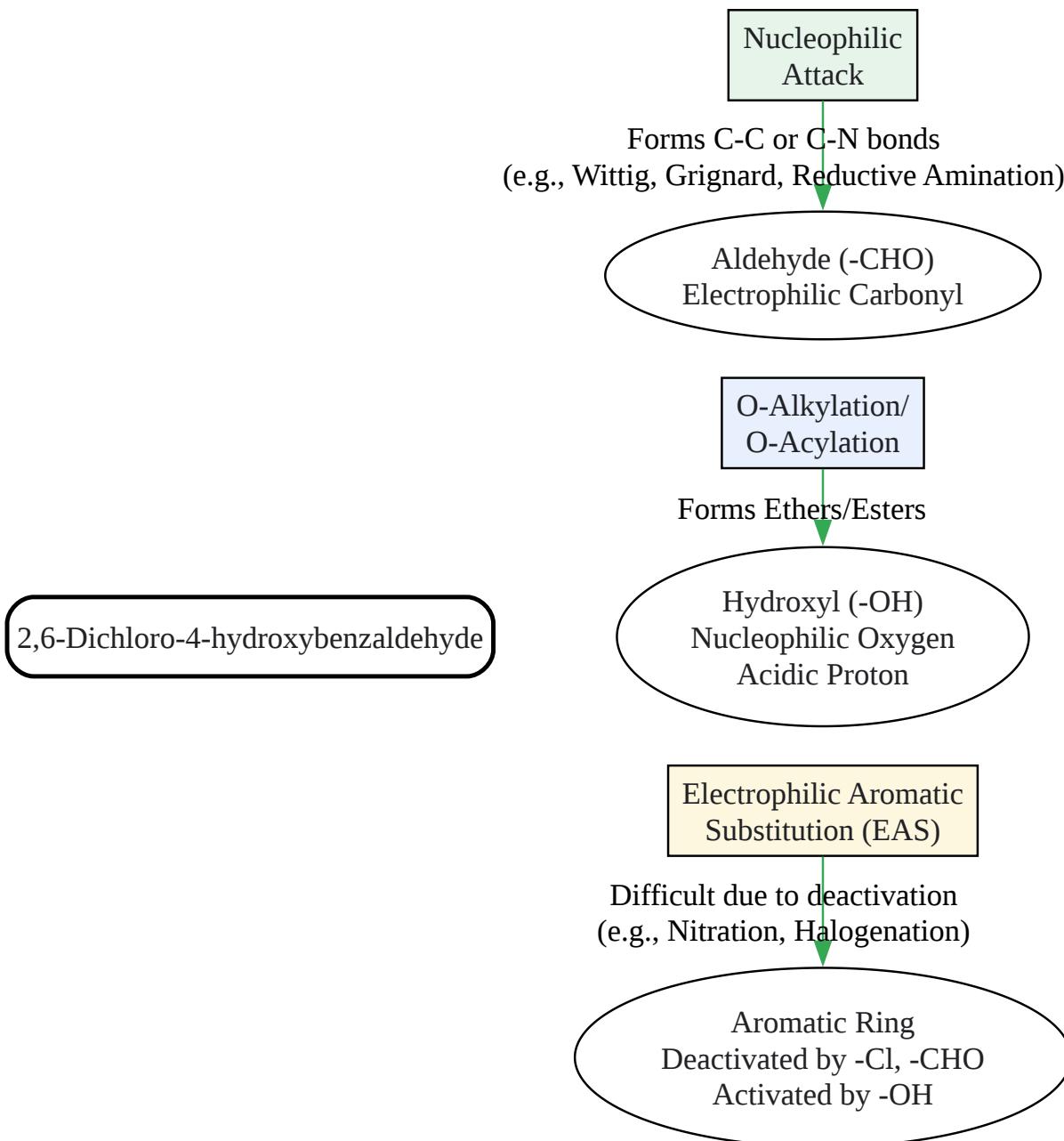
## Exemplary Synthesis Protocol (Vilsmeier-Haack Reaction)

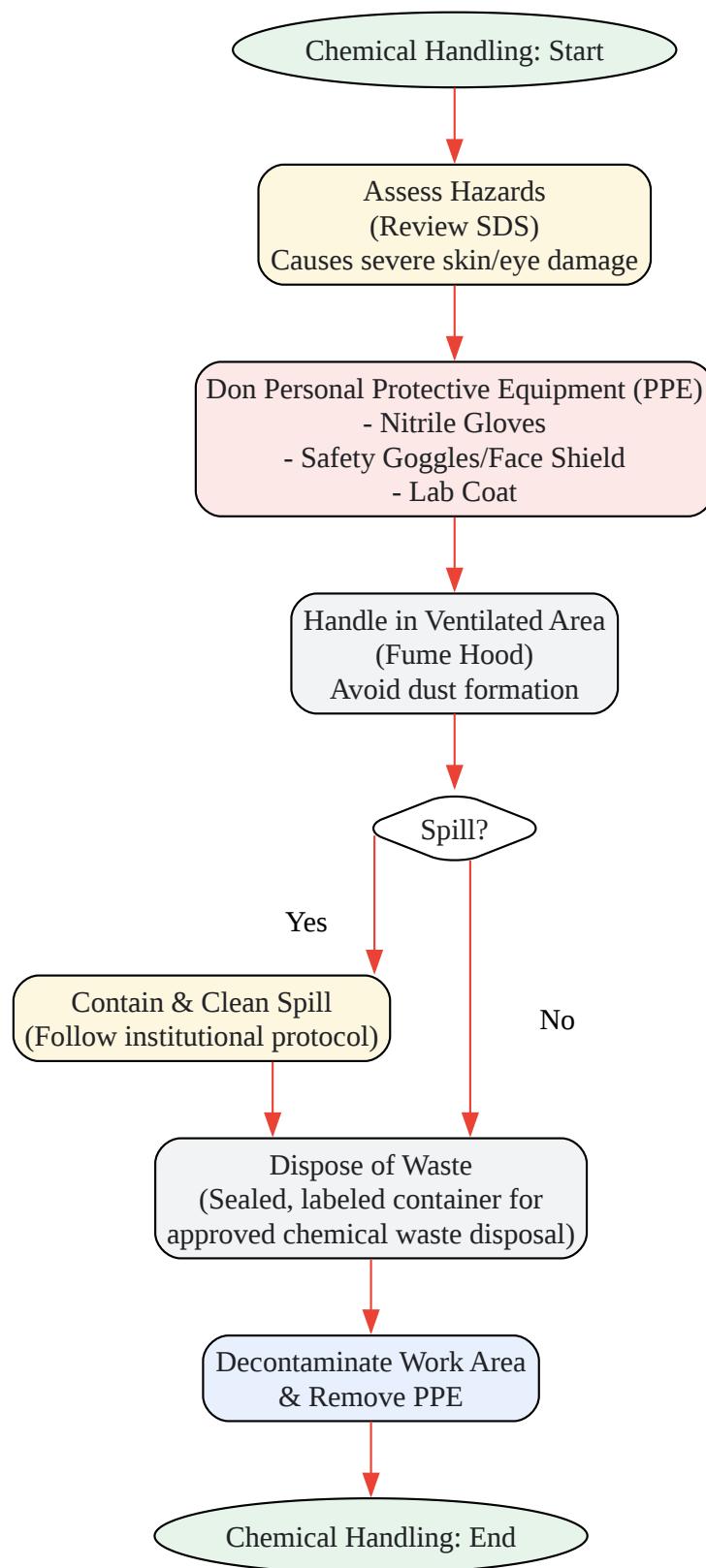
This protocol is a representative method and should be adapted and optimized based on laboratory conditions.

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel and nitrogen inlet, cool phosphorus oxychloride ( $\text{POCl}_3$ , 1.5 eq.) in an appropriate solvent (e.g., anhydrous dichloromethane) to 0 °C.
- **Vilsmeier Reagent Formation:** Add N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the cooled  $\text{POCl}_3$  solution with stirring. Maintain the temperature below 10 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
- **Substrate Addition:** Dissolve 3,5-dichlorophenol (1.0 eq.) in the reaction solvent and add it dropwise to the Vilsmeier reagent solution.
- **Reaction:** Allow the mixture to warm to room temperature and then heat to reflux (approx. 40-50 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Hydrolysis:** After completion, cool the reaction mixture to 0 °C and carefully quench by slowly adding it to a stirred mixture of ice and water.
- **Workup:** Stir the aqueous mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate. The crude product should precipitate.
- **Isolation:** Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual salts and DMF.
- **Purification:** Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the pure **2,6-Dichloro-4-hydroxybenzaldehyde**.

## Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is governed by its three functional components: the aldehyde, the hydroxyl group, and the dichlorinated aromatic ring.



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